Ursodeoxycholic Acid

Content Navigation

CAS Number

Product Name

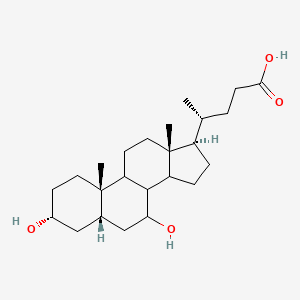

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ursodeoxycholic Acid (UDCA) is a highly hydrophilic secondary bile acid, structurally distinguished as the 7-beta epimer of chenodeoxycholic acid (CDCA). In industrial and laboratory procurement, UDCA is highly valued for its unique physicochemical profile, which combines a high critical micelle concentration with exceptionally low membrane toxicity [1]. Unlike more hydrophobic endogenous bile acids, UDCA functions as a gentle solubilizing agent, a chemical chaperone, and a critical high-purity precursor for downstream pharmaceutical synthesis, making it indispensable for advanced drug delivery formulations and specialized cell-culture media.

Substituting UDCA with its direct epimer CDCA, or with other common bile acids like deoxycholic acid (DCA), introduces severe risks in both formulation stability and biological signaling. Because CDCA is the primary endogenous agonist for the Farnesoid X Receptor (FXR), its off-target use in metabolic assays or cell culture will inadvertently trigger downstream gene transcription, confounding experimental results [1]. Furthermore, the higher hydrophobicity and lower critical micelle concentration of CDCA and DCA result in aggressive detergent-like behavior, which rapidly strips lipid bilayers and causes catastrophic membrane disruption in sensitive liposomal or live-cell environments [2].

References

Dramatically Lower Cytotoxicity for Cell-Facing Formulations

In comparative in vitro cytotoxicity assays at physiological pH (7.4), UDCA demonstrates an IC50 of 1820 μM, whereas its epimer CDCA exhibits an IC50 of 300 μM [1]. This approximately 6-fold reduction in cytotoxicity makes UDCA significantly safer for use as a solubilizer in live-cell assays and nanoparticle formulations, where hydrophobic bile acids like CDCA or DCA would cause premature cell lysis.

| Evidence Dimension | Cellular Cytotoxicity (IC50 at pH 7.4) |

| Target Compound Data | 1820 μM (UDCA) |

| Comparator Or Baseline | 300 μM (CDCA) |

| Quantified Difference | ~6-fold lower cytotoxicity for UDCA |

| Conditions | In vitro cell viability assay, pH 7.4 |

Procurement of UDCA is essential for cell-culture media and lipid nanoparticle formulations where detergent-induced membrane disruption must be minimized.

Higher Critical Micelle Concentration for Gentle Solubilization

The critical micelle concentration (CMC) of UDCA in physiological saline (0.15 M Na+) is approximately 7 mM, compared to 3 mM for CDCA[1]. This higher CMC indicates that UDCA acts as a milder, less aggressive surfactant, allowing for a broader concentration window before self-aggregation occurs. This property is critical when designing controlled-release lipid nanoparticles or mixed micelles.

| Evidence Dimension | Critical Micelle Concentration (CMC) |

| Target Compound Data | 7 mM (UDCA) |

| Comparator Or Baseline | 3 mM (CDCA) |

| Quantified Difference | 2.3-fold higher CMC for UDCA |

| Conditions | 0.15 M Na+ aqueous solution |

Allows formulators to use higher concentrations of the bile acid for drug solubilization without triggering premature micelle-induced structural transitions.

Avoidance of Off-Target FXR Activation in Metabolic Assays

CDCA is the most potent endogenous agonist for the Farnesoid X Receptor (FXR), with an EC50 of 17 μM [1]. In contrast, UDCA is a very weak agonist or functional antagonist at FXR, failing to significantly activate the receptor even at high concentrations. For researchers studying bile acid transport or utilizing bile acids as chemical chaperones, UDCA is the required choice to prevent confounding transcriptional activation of FXR target genes.

| Evidence Dimension | FXR Activation (EC50) |

| Target Compound Data | Very weak / Inactive |

| Comparator Or Baseline | 17 μM (CDCA) |

| Quantified Difference | Dramatically lower FXR affinity for UDCA |

| Conditions | FXR reporter gene / Co-activator recruitment assay |

Prevents unwanted gene transcription and metabolic pathway interference when a bile acid is needed purely for its physicochemical or chaperone properties.

Excipient for Mixed Micelle Drug Delivery Systems

Leveraging its high CMC and low cytotoxicity (IC50 > 1800 μM), UDCA is highly suitable as a solubilizing excipient for hydrophobic active pharmaceutical ingredients (APIs) [1]. It outperforms CDCA and DCA by providing gentle solubilization without disrupting lipid bilayers or causing injection-site necrosis.

Chemical Chaperone in Endoplasmic Reticulum (ER) Stress Models

UDCA is utilized in cellular models of protein misfolding and ER stress. Its inability to strongly activate the FXR pathway ensures that observed cellular protections are due to its physicochemical chaperone activity rather than off-target nuclear receptor signaling [2].

Precursor for TUDCA and Conjugated Bile Acid Synthesis

As a highly pure starting material, UDCA is the direct synthetic precursor for Tauroursodeoxycholic acid (TUDCA) and other conjugated bile salts. Procurement of high-purity UDCA minimizes the carryover of toxic hydrophobic epimers like CDCA, ensuring downstream pharmaceutical-grade quality [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.0 (LogP)

3.00

Melting Point

203 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 163 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 160 of 163 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ursodeoxycholic acid (UDCA), also known as ursodiol, has been used to treat liver disease for more than a hundred years. It was first employed in traditional Chinese medicine by herbalists and physicians alike. Before discovering its effectiveness in dissolving gallstones, its primary use was as a liver tonic. Today, extensive evidence suggests that UDCA is beneficial in various types of liver pathology. However, most of the data still points to its therapeutic effect in treating gallstone disease.

Livertox Summary

Drug Classes

Gastrointestinal Agents

Pharmacology

Ursodiol is a synthetically-derived form of ursodiol, a bile acid produced by the liver and secreted and stored in the gallbladder. Also produced by the Chinese black bear liver, ursodiol has been used in the treatment of liver disease for centuries. This agent dissolves or prevents cholesterol gallstones by blocking hepatic cholesterol production and decreasing bile cholesterol. Ursodiol also reduces the absorption of cholesterol from the intestinal tract.

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05A - Bile therapy

A05AA - Bile acids and derivatives

A05AA02 - Ursodeoxycholic acid

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Liver X receptor like receptor

NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Ursodeoxycholic acid is excreted primarily in the feces. Renal elimination is a minor elimination pathway. With treatment, urinary excretion increases but remains less than 1% except in severe cholestatic liver disease.

The volume of distribution of ursodeoxycholic acid (UDCA) has not been determined; however, it is expected to be small since UDCA is mostly distributed in the bile in the gallbladder and small intestines.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Smith T, Befeler AS: High-dose ursodeoxycholic acid for the treatment of primary sclerosing cholangitis. Curr Gastroenterol Rep. 2007 Mar;9(1):54-9. [PMID:17335678]

Jackson H, Solaymani-Dodaran M, Card TR, Aithal GP, Logan R, West J: Influence of ursodeoxycholic acid on the mortality and malignancy associated with primary biliary cirrhosis: a population-based cohort study. Hepatology. 2007 Oct;46(4):1131-7. [PMID:17685473]

Chaudhari et al. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects. Nature Chemical Biology, doi: 10.1038/s41589-020-0604-z, published online 3 August 2020

Explore Compound Types